molecular formula C17H26N4O2 B1620014 Dalbraminol CAS No. 81528-80-5

Dalbraminol

Cat. No.: B1620014
CAS No.: 81528-80-5
M. Wt: 318.4 g/mol
InChI Key: CRKZWPJRHFAGCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dalbraminol can be synthesized through a multi-step process involving the reaction of 1-phenoxy-3-chloropropane with 2-(1,3,5-trimethylpyrazol-4-yl)amine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Dalbraminol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols .

Scientific Research Applications

Dalbraminol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which includes a phenoxy group and a trimethylpyrazolyl moiety. This structure contributes to its distinct pharmacological profile and receptor binding characteristics .

Properties

CAS No.

81528-80-5

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

1-phenoxy-3-[2-[(1,3,5-trimethylpyrazol-4-yl)amino]ethylamino]propan-2-ol

InChI

InChI=1S/C17H26N4O2/c1-13-17(14(2)21(3)20-13)19-10-9-18-11-15(22)12-23-16-7-5-4-6-8-16/h4-8,15,18-19,22H,9-12H2,1-3H3

InChI Key

CRKZWPJRHFAGCJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)NCCNCC(COC2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=NN1C)C)NCCNCC(COC2=CC=CC=C2)O

Origin of Product

United States

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